5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene
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Overview
Description
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, featuring chloro, ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene can be achieved through several organic synthesis methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with various electrophiles.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes, where each substituent is introduced under controlled conditions. The process may include halogenation, alkylation, and etherification reactions, often facilitated by catalysts such as aluminum chloride or iron(III) chloride .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, maintaining the aromaticity of the ring.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce compounds with different functional groups .
Scientific Research Applications
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene involves its interaction with molecular targets through various pathways. For instance, in electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The specific pathways and molecular targets depend on the context of its application, such as its role in chemical synthesis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-fluoro-5-methylbenzene
- 1-Ethoxy-2-fluoro-4-methylbenzene
- 5-Chloro-2-fluoro-3-methylphenol
Uniqueness
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H10ClFO |
---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
5-chloro-1-ethoxy-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
ATWNJNYMMPKOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Cl)C)F |
Origin of Product |
United States |
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